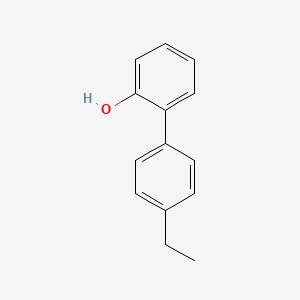

2-(2,4-Dimethylphenyl)phenol, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

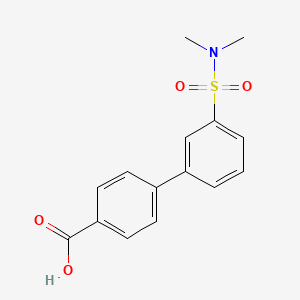

2-(2,4-Dimethylphenyl)phenol, 95% (2,4-DMPP) is an aromatic compound with a molecular weight of 164.21 g/mol and a melting point of 57-60°C. It is an important intermediate in the synthesis of various organic compounds and is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. It is a colorless, crystalline solid with a faint odor.

Scientific Research Applications

2-(2,4-Dimethylphenyl)phenol, 95% has a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, it has been used to study the effects of environmental pollutants on the environment. It has been used to study the biodegradation of organic pollutants, as well as the effects of different types of pollutants on the environment.

Mechanism of Action

2-(2,4-Dimethylphenyl)phenol, 95% is an aromatic compound and its mechanism of action is based on the reactivity of its aromatic ring. Its aromatic ring can react with other molecules in the environment, such as oxygen, to form reactive oxygen species (ROS) which can cause damage to cells and DNA. Additionally, it can react with other compounds in the environment to form other reactive compounds, such as nitric oxide (NO) and nitrogen dioxide (NO2). These compounds can react with other molecules in the environment to form other compounds, such as ozone (O3) and other pollutants.

Biochemical and Physiological Effects

2-(2,4-Dimethylphenyl)phenol, 95% can have a variety of biochemical and physiological effects. It is known to be toxic to aquatic organisms and can cause damage to the liver, kidneys, and other organs. It has also been shown to be an endocrine disruptor, which means it can interfere with the normal functioning of hormones in the body. Additionally, it has been shown to be an immunotoxicant, which means it can interfere with the normal functioning of the immune system.

Advantages and Limitations for Lab Experiments

2-(2,4-Dimethylphenyl)phenol, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time. However, it is highly toxic and should be handled with caution. Additionally, it is highly flammable and should be stored away from heat and open flames.

Future Directions

There are a number of potential future directions for research involving 2-(2,4-Dimethylphenyl)phenol, 95%. One potential direction is to further study its mechanism of action and the biochemical and physiological effects it has on organisms. Additionally, further research could be done to study the environmental effects of 2-(2,4-Dimethylphenyl)phenol, 95%, such as its biodegradation and its effects on air quality. Additionally, further research could be done to develop more efficient synthesis methods for 2-(2,4-Dimethylphenyl)phenol, 95%. Finally, further research could be done to develop more efficient methods for the detection and quantification of 2-(2,4-Dimethylphenyl)phenol, 95% in the environment.

Synthesis Methods

2-(2,4-Dimethylphenyl)phenol, 95% is typically synthesized through a Friedel-Crafts alkylation reaction, in which an alkyl halide is reacted with an aromatic compound in the presence of an aluminum chloride catalyst. The reaction yields a monosubstituted aromatic compound. The product of this reaction can be further reacted with another alkyl halide to form a disubstituted aromatic compound, such as 2-(2,4-Dimethylphenyl)phenol, 95%.

properties

IUPAC Name |

2-(2,4-dimethylphenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-7-8-12(11(2)9-10)13-5-3-4-6-14(13)15/h3-9,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXYMFSMYNIQFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=C2O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683432 |

Source

|

| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261959-02-7 |

Source

|

| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369837.png)

![4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369852.png)

![4-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369857.png)

![2-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369864.png)

![2-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369869.png)

![4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369876.png)

![3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369901.png)

![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)

![3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369917.png)